molecular formula C26H30N2O3S2 B15100960 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B15100960
M. Wt: 482.7 g/mol
InChI Key: WZEVVBZLMYQPSB-NKFKGCMQSA-N
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Description

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an octyloxy substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and an aldehyde, such as 4-(octyloxy)benzaldehyde, in the presence of a base like piperidine.

    Amidation: The final step involves the reaction of the intermediate product with 4-methylbenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and benzylidene group are key functional groups that contribute to its biological activities. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can be compared with other similar compounds, such as:

    4-methyl-N’-[4-(octyloxy)phenylmethylene]benzenesulfonohydrazide: Similar structure but with a sulfonohydrazide group instead of a thiazolidinone ring.

    4-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(octyloxy)benzylidene]aniline: Contains a benzothiazole ring instead of a thiazolidinone ring.

    4-n-octyloxy-N-(4-methoxybenzylidene)aniline: Similar structure but with a methoxy group instead of a thiazolidinone ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H30N2O3S2

Molecular Weight

482.7 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C26H30N2O3S2/c1-3-4-5-6-7-8-17-31-22-15-11-20(12-16-22)18-23-25(30)28(26(32)33-23)27-24(29)21-13-9-19(2)10-14-21/h9-16,18H,3-8,17H2,1-2H3,(H,27,29)/b23-18-

InChI Key

WZEVVBZLMYQPSB-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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